molecular formula C16H20N4O2 B6958002 N-(furan-3-ylmethyl)-N-methyl-1-pyrazin-2-ylpiperidine-4-carboxamide

N-(furan-3-ylmethyl)-N-methyl-1-pyrazin-2-ylpiperidine-4-carboxamide

Cat. No.: B6958002
M. Wt: 300.36 g/mol
InChI Key: IFPOZGBBGSWYFV-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-methyl-1-pyrazin-2-ylpiperidine-4-carboxamide is a complex organic compound that features a furan ring, a pyrazine ring, and a piperidine ring

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-methyl-1-pyrazin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19(11-13-4-9-22-12-13)16(21)14-2-7-20(8-3-14)15-10-17-5-6-18-15/h4-6,9-10,12,14H,2-3,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPOZGBBGSWYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=COC=C1)C(=O)C2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-methyl-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the pyrazine and piperidine rings. The final step involves the formation of the carboxamide group. The reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method utilizes microwave radiation to accelerate chemical reactions, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-methyl-1-pyrazin-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-(furan-3-ylmethyl)-N-methyl-1-pyrazin-2-ylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-methyl-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, such as furan-2,5-dicarboxylic acid and 5-hydroxymethylfurfural. These compounds share structural similarities with N-(furan-3-ylmethyl)-N-methyl-1-pyrazin-2-ylpiperidine-4-carboxamide but differ in their functional groups and overall structure .

Uniqueness

What sets this compound apart is its unique combination of the furan, pyrazine, and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

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